molecular formula C15H12N2O3 B8610867 1,5-dipyridin-2-ylpentane-1,3,5-trione CAS No. 128143-87-3

1,5-dipyridin-2-ylpentane-1,3,5-trione

Cat. No.: B8610867
CAS No.: 128143-87-3
M. Wt: 268.27 g/mol
InChI Key: UXCBOWMRKBJEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dipyridin-2-ylpentane-1,3,5-trione is an organic compound with the molecular formula C15H12N2O3. It is a solid, typically appearing as a colorless to pale yellow crystalline substance. This compound is known for its unique structure, which includes two pyridine rings attached to a pentane backbone with three ketone groups. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-dipyridin-2-ylpentane-1,3,5-trione can be synthesized through the reaction of ethyl-2-pyridinecarboxylate with acetone. This reaction involves the formation of a β-diketone intermediate, which undergoes further reactions to yield the desired product . The reaction conditions typically include the use of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,5-dipyridin-2-ylpentane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures, often involving the pyridine rings.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.

    Substitution: The pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyridine rings, leading to a wide range of derivatives .

Scientific Research Applications

1,5-dipyridin-2-ylpentane-1,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dipyridin-2-ylpentane-1,3,5-trione involves its ability to coordinate with metal ions. The compound’s pyridine rings and ketone groups provide multiple binding sites, allowing it to form stable complexes with various metals. These metal complexes can then participate in catalytic reactions, facilitate electron transfer processes, or interact with biological molecules. The specific molecular targets and pathways depend on the metal ion and the context of the reaction or application .

Comparison with Similar Compounds

Similar Compounds

    Acetylacetone: A β-diketone with similar coordination properties but lacks the pyridine rings.

    2,2’-Bipyridine: Contains two pyridine rings but lacks the ketone groups.

    1,3-Diphenyl-1,3-propanedione: Another β-diketone with aromatic rings but different electronic properties.

Uniqueness

1,5-dipyridin-2-ylpentane-1,3,5-trione is unique due to its combination of pyridine rings and β-diketone structure. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse metal complexes compared to similar compounds. Its ability to act as both a ligand and a reactive intermediate makes it a valuable compound in various fields of research .

Properties

CAS No.

128143-87-3

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1,5-dipyridin-2-ylpentane-1,3,5-trione

InChI

InChI=1S/C15H12N2O3/c18-11(9-14(19)12-5-1-3-7-16-12)10-15(20)13-6-2-4-8-17-13/h1-8H,9-10H2

InChI Key

UXCBOWMRKBJEGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=N2

Origin of Product

United States

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